{4-[(4-Chlorobenzyl)oxy]phenyl}methanol
Description
{4-[(4-Chlorobenzyl)oxy]phenyl}methanol is a benzyl alcohol derivative featuring a 4-chlorobenzyl ether group attached to a para-hydroxyphenyl moiety. The compound’s structure combines aromatic rings with polar functional groups, enabling diverse applications in medicinal chemistry and materials science. Its synthesis typically involves etherification of a phenol precursor with 4-chlorobenzyl chloride, followed by reduction or protection/deprotection steps to introduce the methanol group . The chlorine substituent enhances electron-withdrawing effects, influencing both chemical reactivity and biological interactions.
Properties
Molecular Formula |
C14H13ClO2 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H13ClO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
InChI Key |
JDHOVTVYSKALTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The 4-chlorobenzyl group is a critical structural feature. Comparisons with analogs bearing alternative substituents reveal distinct electronic and steric effects:
- However, both halogens enhance electrophilicity, which may improve interactions with target enzymes .
- 4-Methoxybenzyl analogs (e.g., 4j in ) : Methoxy groups donate electron density via resonance, opposing chlorine’s electron-withdrawing effect. This difference can alter reaction kinetics in nucleophilic substitutions or hydrogen-bonding capacity .
Table 1: Substituent Impact on Key Properties
| Compound | Substituent | Electronic Effect | LogP (Predicted) | Bioactivity (Herbicidal)* |
|---|---|---|---|---|
| Target Compound | 4-Cl | Electron-withdrawing | 3.2 | High |
| 4-Bromo analog (4d) | 4-Br | Electron-withdrawing | 3.5 | Moderate |
| 4-Methoxy analog (4j) | 4-OCH₃ | Electron-donating | 2.8 | Low |
Functional Group Variations
The primary alcohol group distinguishes the target compound from analogs with ketones, aldehydes, or esters:
Key NMR Shifts :
- Target Compound: The methanol proton resonates at ~4.5 ppm (broad, OH) and ~4.3 ppm (CH₂), distinct from ketone carbonyl signals (~2.5 ppm for COCH₃ in ) .
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